molecular formula C6H9NO2 B2958957 (4-Ethyl-1,2-oxazol-3-yl)methanol CAS No. 2490403-71-7

(4-Ethyl-1,2-oxazol-3-yl)methanol

Cat. No. B2958957
CAS RN: 2490403-71-7
M. Wt: 127.143
InChI Key: ZJQLHRGIWGCHCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Ethyl-1,2-oxazol-3-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of oxazoline compounds, which include “(4-Ethyl-1,2-oxazol-3-yl)methanol”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, a novel protocol for the synthesis of 2-oxazolines was designed by the reaction of ethanolamine and aryl nitriles using a ruthenium(II) catalyst .


Molecular Structure Analysis

The molecular structure of “(4-Ethyl-1,2-oxazol-3-yl)methanol” consists of a five-membered oxazole ring with one nitrogen and one oxygen atom in its backbone . The presence of the ethyl group at the 4-position and a methanol group attached to the oxazole ring are characteristic of this compound .

Scientific Research Applications

Anticancer Research

This compound may be used in anticancer studies, particularly in the synthesis of molecules that can be evaluated for their anticancer properties. The MTT assay, which measures the activity of mitochondrial enzymes, is a common method used in such research to quantify living cells .

Antiviral Studies

Derivatives of this compound could be synthesized and evaluated for their potential as antiviral agents. For instance, they could be tested against viruses like SARS-CoV-2 as viral entry inhibitors .

Antibacterial Applications

The compound’s derivatives might also be explored for antibacterial properties. This includes testing against various bacterial strains to determine efficacy and potency .

Spectroscopy and Analytical Chemistry

In analytical chemistry, this compound could be used in the synthesis of new materials for spectroscopic analysis, such as NMR spectroscopy, to understand molecular structures and compositions .

Catalysis

The compound may find applications in catalysis research, particularly in the synthesis of oxazolines, which are valuable intermediates in organic synthesis .

Biological Activity Studies

Oxazole derivatives are known for their diverse biological activities. Research into the biological activities of this compound could lead to the discovery of new pharmacologically active agents with antibacterial or antifungal properties .

Pharmaceutical Research

The structural motif of oxazole is common in pharmaceuticals. The compound could be used in the design and synthesis of new drugs with potential therapeutic applications .

Future Directions

The future directions for the study of “(4-Ethyl-1,2-oxazol-3-yl)methanol” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds could be potential candidates for the development of new pharmaceuticals .

properties

IUPAC Name

(4-ethyl-1,2-oxazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-5-4-9-7-6(5)3-8/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQLHRGIWGCHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CON=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyl-1,2-oxazol-3-yl)methanol

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